(R)-dimethyl 2-benzamidopentanedioate
Overview
Description
®-dimethyl 2-benzamidopentanedioate is a chiral compound with potential applications in various fields of chemistry and biology. It is characterized by its benzamide group attached to a pentanedioate backbone, with two methyl ester groups. The ®-configuration indicates the specific spatial arrangement of the molecule, which can influence its reactivity and interactions with other molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-dimethyl 2-benzamidopentanedioate typically involves the esterification of 2-benzamidopentanedioic acid. One common method is the Fischer esterification, where the acid reacts with methanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is usually carried out under reflux conditions to drive the equilibrium towards the formation of the ester.
Industrial Production Methods
In an industrial setting, the production of ®-dimethyl 2-benzamidopentanedioate may involve more efficient catalytic processes. For instance, the use of immobilized enzymes or metal catalysts can enhance the reaction rate and selectivity. Continuous flow reactors and other advanced technologies can also be employed to scale up the production while maintaining high purity and yield.
Chemical Reactions Analysis
Types of Reactions
®-dimethyl 2-benzamidopentanedioate can undergo various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed to yield the corresponding carboxylic acid.
Reduction: The benzamide group can be reduced to a benzylamine under appropriate conditions.
Substitution: The ester groups can participate in nucleophilic substitution reactions, forming different derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, can be used to hydrolyze the ester groups.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Nucleophiles such as amines or alcohols can react with the ester groups in the presence of a base like triethylamine.
Major Products Formed
Hydrolysis: 2-benzamidopentanedioic acid.
Reduction: ®-dimethyl 2-benzylaminopentanedioate.
Substitution: Various substituted esters or amides, depending on the nucleophile used.
Scientific Research Applications
®-dimethyl 2-benzamidopentanedioate has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its chiral nature makes it useful in studying enzyme-substrate interactions and other stereospecific processes.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ®-dimethyl 2-benzamidopentanedioate depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The benzamide group can form hydrogen bonds and other interactions with target molecules, while the ester groups can undergo hydrolysis or other transformations, modulating the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
Diethyl 2-benzamidopentanedioate: Similar structure but with ethyl ester groups instead of methyl.
2-benzamidopentanedioic acid: The non-esterified form of the compound.
(S)-dimethyl 2-benzamidopentanedioate: The enantiomer of the ®-form, with different spatial arrangement.
Uniqueness
®-dimethyl 2-benzamidopentanedioate is unique due to its specific ®-configuration, which can result in different reactivity and interactions compared to its (S)-enantiomer or other similar compounds. This chiral specificity is crucial in applications where stereochemistry plays a significant role, such as in drug development and enzyme studies.
Properties
IUPAC Name |
dimethyl (2R)-2-benzamidopentanedioate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO5/c1-19-12(16)9-8-11(14(18)20-2)15-13(17)10-6-4-3-5-7-10/h3-7,11H,8-9H2,1-2H3,(H,15,17)/t11-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOTSRQZZNLVBKG-LLVKDONJSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC(C(=O)OC)NC(=O)C1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)CC[C@H](C(=O)OC)NC(=O)C1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60427537 | |
Record name | (R)-dimethyl 2-benzamidopentanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60427537 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1346773-61-2 | |
Record name | D-Glutamic acid, N-benzoyl-, 1,5-dimethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1346773-61-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (R)-dimethyl 2-benzamidopentanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60427537 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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